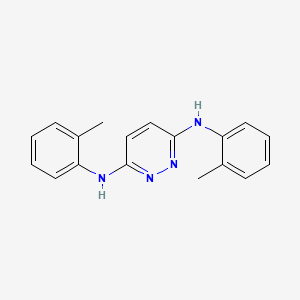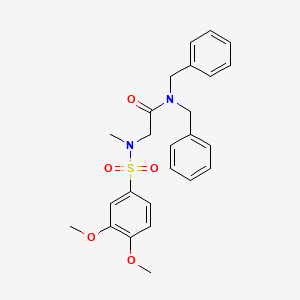
N,N'-bis(2-methylphenyl)pyridazine-3,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N3,N6-BIS(2-METHYLPHENYL)PYRIDAZINE-3,6-DIAMINE is a compound belonging to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3,N6-BIS(2-METHYLPHENYL)PYRIDAZINE-3,6-DIAMINE typically involves the reaction of 2-methylphenyl hydrazine with a suitable pyridazine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of N3,N6-BIS(2-METHYLPHENYL)PYRIDAZINE-3,6-DIAMINE may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems and advanced purification techniques ensures the efficient production of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N3,N6-BIS(2-METHYLPHENYL)PYRIDAZINE-3,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and are carried out under controlled temperatures.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N3,N6-BIS(2-METHYLPHENYL)PYRIDAZINE-3,6-DIAMINE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of N3,N6-BIS(2-METHYLPHENYL)PYRIDAZINE-3,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N3,N6-BIS(2,5-DIMETHOXYPHENYL)PYRIDAZINE-3,6-DIAMINE: This compound has similar structural features but different substituents on the aromatic rings.
PYRIDAZINONE DERIVATIVES: These compounds share the pyridazine core but have different functional groups, leading to varied biological activities.
Uniqueness
N3,N6-BIS(2-METHYLPHENYL)PYRIDAZINE-3,6-DIAMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H18N4 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3-N,6-N-bis(2-methylphenyl)pyridazine-3,6-diamine |
InChI |
InChI=1S/C18H18N4/c1-13-7-3-5-9-15(13)19-17-11-12-18(22-21-17)20-16-10-6-4-8-14(16)2/h3-12H,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
LGRUIJPZGNUIAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=NN=C(C=C2)NC3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-2-(4-phenylpiperazin-1-yl)-5-[4-(propan-2-yloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B11505323.png)
![5'-(3,4-Dimethoxyphenyl)-1',4',5',6'-tetrahydrospiro[cyclooctane-1,2'-pyrano[4,3-A]4,7-phenanthrolin]-4'-one](/img/structure/B11505331.png)
![2,6-dichloro-4-methyl-N-[(2,4,6-trimethylphenyl)carbamoyl]pyridine-3-carboxamide](/img/structure/B11505333.png)

![3-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzamide](/img/structure/B11505341.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-3-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethoxy}naphthalene-2-carboxamide](/img/structure/B11505345.png)
![3-[4-methoxy-6-(propylamino)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11505353.png)
![1-(Furan-2-yl)-3-methoxy-13,14-dihydronaphtho[1,2-i][1,9]phenanthroline-2-carbonitrile](/img/structure/B11505359.png)

![4-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11505365.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B11505372.png)
![5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11505376.png)
![Benzamide, 3-methoxy-N-(5-oxo-6-trifluoromethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)-](/img/structure/B11505382.png)
![1-(Adamantan-1-YL)-4-[(4-ethoxynaphthalen-1-YL)sulfonyl]piperazine](/img/structure/B11505385.png)
